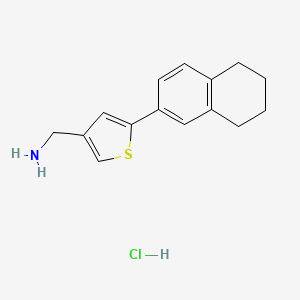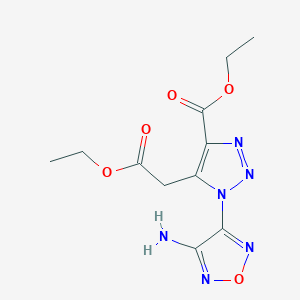![molecular formula C20H19NO4 B2546173 Ácido 3-{4-[(5-metil-2-fenil-1,3-oxazol-4-il)metoxi]fenil}propanoico](/img/structure/B2546173.png)
Ácido 3-{4-[(5-metil-2-fenil-1,3-oxazol-4-il)metoxi]fenil}propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El agonista del GPR40 6 es un compuesto sintético diseñado para activar el receptor acoplado a proteína G 40 (GPR40), también conocido como receptor 1 de ácidos grasos libres. Este receptor se expresa principalmente en las células beta pancreáticas y las células enteroendocrinas del intestino delgado. La activación del GPR40 mejora la secreción de insulina y la liberación de incretinas, lo que lo convierte en un objetivo terapéutico prometedor para el tratamiento de la diabetes mellitus tipo 2 .
Aplicaciones Científicas De Investigación
El agonista del GPR40 6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar la activación del receptor acoplado a proteína G y las vías de señalización.
Biología: Investigado por su papel en la modulación de la secreción de insulina y la liberación de incretinas en las células beta pancreáticas y las células enteroendocrinas.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de la diabetes mellitus tipo 2, debido a su capacidad para mejorar la secreción de insulina y mejorar la homeostasis de la glucosa.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos antidiabéticos y formulaciones
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del agonista del GPR40 6 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Una ruta sintética común incluye los siguientes pasos:
Formación de la estructura central: Esto implica la síntesis de un núcleo biarilo o bifenilo a través de acoplamiento de Suzuki u otras reacciones de acoplamiento cruzado.
Funcionalización: Introducción de grupos funcionales como hidroxilo, carboxilo o amida a través de diversas reacciones orgánicas como esterificación, amidación o reducción.
Acoplamiento final: El paso final a menudo implica acoplar el núcleo funcionalizado con una cadena lateral o un grupo específico para lograr la actividad agonista deseada
Métodos de producción industrial: La producción industrial del agonista del GPR40 6 puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:
Procesamiento por lotes: Se utilizan reactores grandes para llevar a cabo los pasos sintéticos por lotes, con un control cuidadoso de la temperatura, la presión y el tiempo de reacción.
Procesamiento de flujo continuo: Las técnicas avanzadas como los reactores de flujo continuo pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El agonista del GPR40 6 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reemplazo de un grupo funcional por otro, utilizando reactivos como halógenos o nucleófilos
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos y las condiciones de reacción utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Mecanismo De Acción
El agonista del GPR40 6 ejerce sus efectos uniéndose al receptor GPR40 en la superficie de las células beta pancreáticas y las células enteroendocrinas. Esta unión activa el receptor acoplado a proteína G, lo que lleva a la activación de la vía de señalización Gαq/11. Esta vía aumenta los niveles intracelulares de calcio y activa la fosfolipasa C, que a su vez genera trifosfato de inositol y diacilglicerol. Estas moléculas de señalización mejoran la secreción de insulina y la liberación de incretinas, mejorando así la homeostasis de la glucosa .
Compuestos similares:
TAK-875: Un agonista parcial del GPR40 que mejora la secreción de insulina pero se suspendió debido a preocupaciones sobre toxicidad hepática.
AMG 837: Otro agonista del GPR40 con efectos insulinótropos similares.
AM-1638: Un agonista completo del GPR40 que activa tanto los ejes insulinógenos como los incretinógenos .
Singularidad: El agonista del GPR40 6 es único en su capacidad de actuar como un agonista completo, activando tanto las vías insulinógenas como las incretinógenas. Esta acción dual proporciona un enfoque más integral para el control de la glucosa en comparación con los agonistas parciales como TAK-875 .
Comparación Con Compuestos Similares
TAK-875: A partial agonist of GPR40 that enhances insulin secretion but was discontinued due to liver toxicity concerns.
AMG 837: Another GPR40 agonist with similar insulinotropic effects.
AM-1638: A full agonist of GPR40 that engages both insulinogenic and incretinogenic axes .
Uniqueness: GPR40 agonist 6 is unique in its ability to act as a full agonist, engaging both the insulinogenic and incretinogenic pathways. This dual action provides a more comprehensive approach to glucose control compared to partial agonists like TAK-875 .
Propiedades
IUPAC Name |
3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVILYIQBHXIHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2546091.png)

![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)

![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2546100.png)
![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)
![1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2546109.png)



![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)
